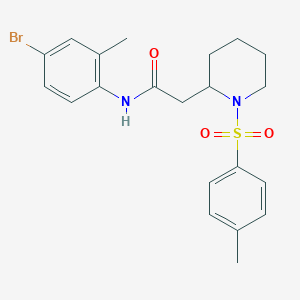

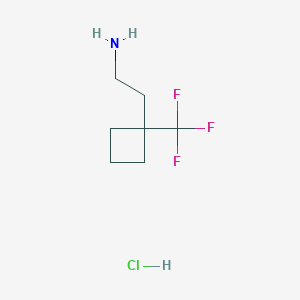

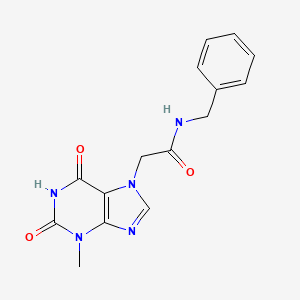

![molecular formula C7H11N3O B3018910 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol CAS No. 1330756-09-6](/img/structure/B3018910.png)

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol is a derivative of the pyrazolopyridine family, which is a class of heterocyclic compounds that have garnered interest due to their potential pharmacological properties. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis and properties of closely related compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds, such as 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones, has been achieved through an electrochemical strategy that utilizes an electrogenerated base from the anion of Meldrum’s acid . This method involves a one-pot, three-component condensation process that includes an aromatic aldehyde, Meldrum’s acid, and 5-methylpyrazol-3-amine. The reaction is carried out in ethanol with tetrabutylammonium perchlorate as an electrolyte under mild conditions, resulting in high yields and wide applicability . This approach is environmentally benign and could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the presence of a pyrazole ring fused to a pyridine ring. In the case of the compounds synthesized in the studies provided, the pyrazolopyridine core is further modified with various substituents, which can significantly affect the chemical and physical properties of the molecules . The exact structure of this compound would include a methanol group attached to the pyrazolopyridine core, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving pyrazolopyridine derivatives are typically centered around the modification of the core structure through various synthetic routes. The studies suggest that these compounds can be derivatized with alkyl, aryl, and heteroaryl substituents, allowing for a wide range of chemical diversity . This implies that this compound could also undergo similar reactions, enabling the introduction of different functional groups that may tailor the compound for specific applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of related compounds can offer some insights. Typically, the solubility, melting point, and stability of these compounds can be influenced by the nature of the substituents and the overall molecular structure . The presence of a methanol group in the compound of interest would likely affect its hydrogen bonding capability and polarity, potentially impacting its solubility in various solvents and its pharmacokinetic profile if used as a drug.

未来方向

The future directions for the study of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol could include further exploration of its potential applications, particularly in the field of medicinal chemistry given its inhibitory activity against c-Met kinase . Further studies could also focus on improving the synthesis process and exploring its other biological activities.

属性

IUPAC Name |

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c11-4-7-5-3-8-2-1-6(5)9-10-7/h8,11H,1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUGRDGIDVRQML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NN=C2CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

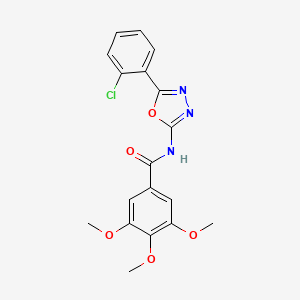

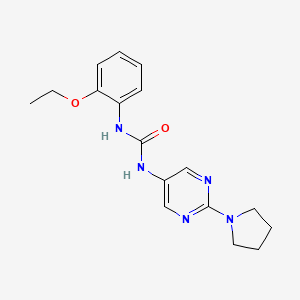

![1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B3018831.png)

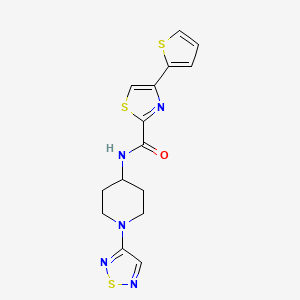

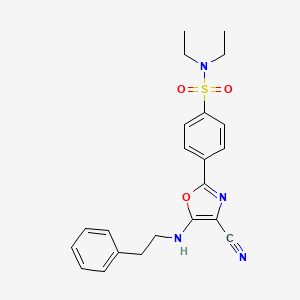

![2-[[6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B3018835.png)

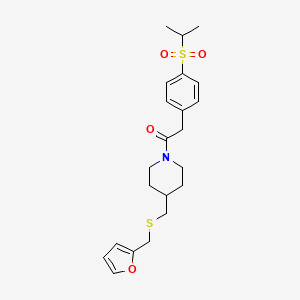

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3018842.png)

![N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B3018844.png)

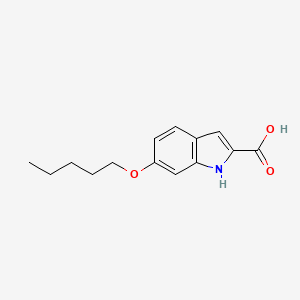

![3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018846.png)